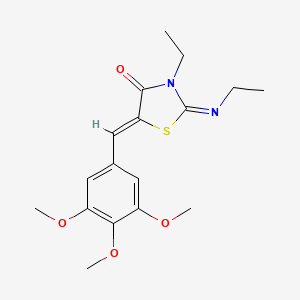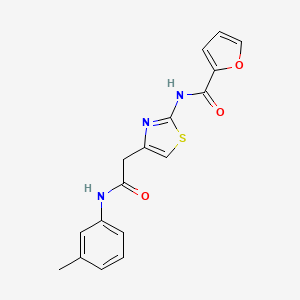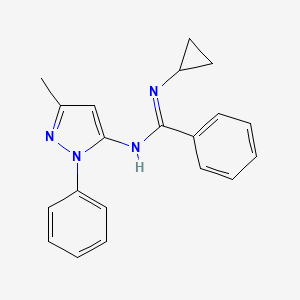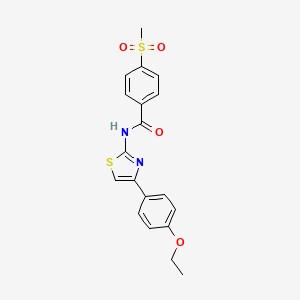
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one" is a derivative of 4-thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound includes a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and a 3,4,5-trimethoxybenzylidene moiety, suggesting potential for diverse chemical reactivity and biological interactions.
Synthesis Analysis
The synthesis of related 4-thiazolidinone derivatives has been explored in various studies. For instance, 4-thiazolidinones were used as key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives through nucleophilic addition reactions with arylidene malononitrile . Additionally, the reaction of 4-thiazolidinone with different reagents can lead to the formation of enamines and other heterocyclic amines, resulting in polyfunctionally substituted fused pyrimidine derivatives . These synthetic routes highlight the versatility of the thiazolidinone core in creating a wide array of derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been elucidated using techniques such as X-ray single crystal analysis, which helps in determining the Z/E isomerism configuration and establishing the proposed structures with certainty . The molecular inter-contacts and the overall geometry of similar compounds have been explored using Hirshfeld surface analysis, providing insights into the intermolecular interactions that may influence the compound's properties and reactivity .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, leading to the formation of different products depending on the reactants used. For example, the reaction of 5-arylmethylene-2-imino-4-oxo-2-thiazolidine with different amines and reagents can yield imidazolidinones, dimeric products, and thiazolones, among others . These reactions demonstrate the reactivity of the thiazolidinone core and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives can be influenced by their molecular structure. Spectroscopic methods such as FT-IR and NMR, along with density functional theory (DFT) calculations, have been used to characterize these compounds . The vibrational frequencies, chemical shift values, and frontier molecular orbitals (FMOs) are calculated to match experimental data, providing a comprehensive understanding of the compound's properties. The electronic transitions and energy gaps between HOMO and LUMO orbitals can be indicative of the compound's electronic properties and potential applications .
Wissenschaftliche Forschungsanwendungen
Biological Activities of Thiazolidin-4-Ones
Thiazolidin-4-ones exhibit a variety of biological activities, which can be tailored by modifying their structure. Research has shown that these compounds possess significant antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been a subject of investigation, offering clues for the rational design of new small molecules with enhanced biological activity among thiazolidin-4-ones derivatives (Mech, Kurowska, & Trotsko, 2021).
Synthetic Methodologies and Green Chemistry
The synthesis of thiazolidin-4-one derivatives, including green synthetic approaches, highlights their importance in medicinal chemistry. The 1,3-thiazolidin-4-one nucleus and its analogs are found in commercial pharmaceuticals, demonstrating their pharmacological significance. The development of advanced synthesis methodologies, including green chemistry, for obtaining these functional groups underscores their potential for creating new drugs with activities against various diseases (Santos, Jones Junior, & Silva, 2018).
Thiazolidine Derivatives and Pharmacological Activity
Thiazolidine motifs are intriguing for their presence in diverse natural and bioactive compounds. These motifs exhibit varied biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to improve their selectivity, purity, and pharmacokinetic activity. This review provides a comprehensive overview of systematic approaches for the synthesis of thiazolidine and its derivatives, along with their pharmacological activity, emphasizing the advantages of green synthesis (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Eigenschaften
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-6-18-17-19(7-2)16(20)14(24-17)10-11-8-12(21-3)15(23-5)13(9-11)22-4/h8-10H,6-7H2,1-5H3/b14-10-,18-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROXZAWQESKTCA-ZJXOLZOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)



![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)
![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2520887.png)
![5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2520889.png)
![4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2520890.png)
![3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2520891.png)

![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide](/img/structure/B2520894.png)
![Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2520896.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)